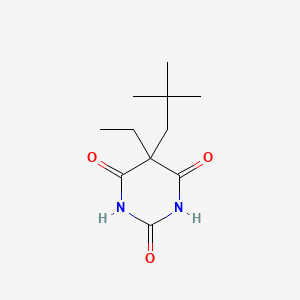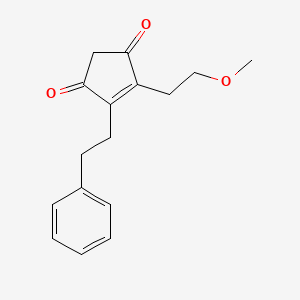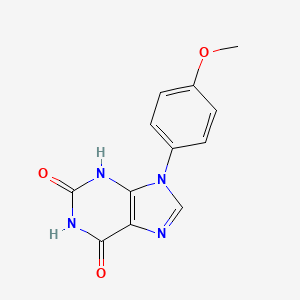
9-(p-Methoxyphenyl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-Methoxyphenyl)xanthine: is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine and its derivatives have been extensively studied due to their numerous pharmacological activities, including their role as bronchodilators, diuretics, and central nervous system stimulants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Ullmann-ether coupling reaction, where a p-methoxyphenyl halide reacts with xanthine in the presence of a copper catalyst . Another approach is the Friedel–Crafts reaction, where p-methoxybenzene is reacted with xanthine in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 9-(p-Methoxyphenyl)xanthine may involve large-scale Ullmann-ether coupling or Friedel–Crafts reactions, optimized for higher yields and purity. These methods are scalable and can be adapted to continuous flow processes to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 9-(p-Methoxyphenyl)xanthine is used as a precursor in the synthesis of more complex xanthine derivatives with potential pharmacological activities . It serves as a building block for the development of new drugs and chemical probes.
Biology: In biological research, this compound is studied for its interactions with enzymes such as xanthine oxidase and phosphodiesterases . These interactions are crucial for understanding its potential therapeutic effects.
Medicine: The compound is investigated for its potential use in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders due to its bronchodilator properties . It is also explored for its anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 9-(p-Methoxyphenyl)xanthine involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases . By antagonizing adenosine receptors, it can stimulate the central nervous system and promote bronchodilation . Additionally, inhibition of phosphodiesterases leads to increased levels of cyclic AMP, resulting in smooth muscle relaxation and anti-inflammatory effects .
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and COPD.
Uniqueness: 9-(p-Methoxyphenyl)xanthine is unique due to the presence of the p-methoxyphenyl group, which enhances its chemical stability and potential pharmacological activities compared to other xanthine derivatives . This modification allows for more targeted interactions with molecular targets and improved therapeutic effects.
Propiedades
Número CAS |
57493-57-9 |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
9-(4-methoxyphenyl)-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H10N4O3/c1-19-8-4-2-7(3-5-8)16-6-13-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H2,14,15,17,18) |
Clave InChI |
BFEQNJXGESELJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


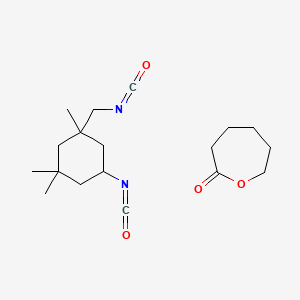
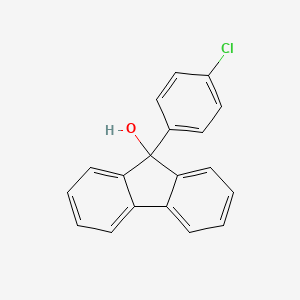
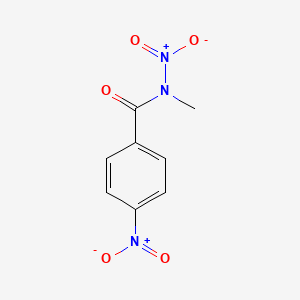
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
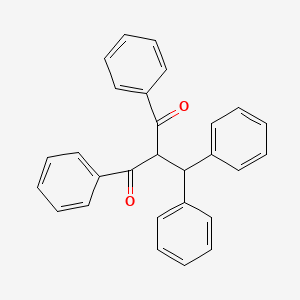
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


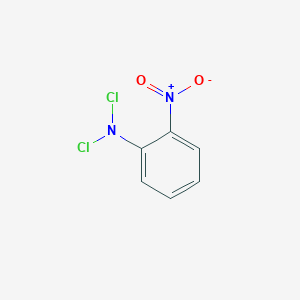
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)

